Sodium pyrovanadate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

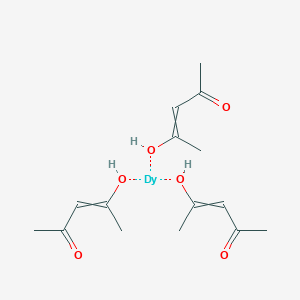

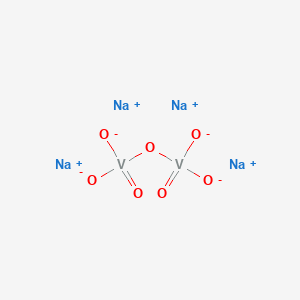

Sodium pyrovanadate is an inorganic compound with the chemical formula Na4V2O7 . It is a white crystalline or powdery substance . It is used as a chemical raw material and can be found in metal and ceramic science .

Synthesis Analysis

Sodium pyrovanadate can be synthesized by solid-state reaction using sodium carbonate (Na2CO3) and vanadium pentoxide (V2O5) as raw materials . The reaction proceeds extensively with increasing temperature and reducing partial pressure of carbon dioxide .Molecular Structure Analysis

The molecular structure of Sodium pyrovanadate consists of Sodium (Na), Vanadium (V), and Oxygen (O) atoms. The linear formula is Na4V2O7 . The structure contains layers of corner-sharing VO4 and ZnO4 tetrahedra, the former in pairs forming pyrovanadate V2O7 units .Chemical Reactions Analysis

The reaction of Sodium pyrovanadate with oxides and peroxides of sodium, potassium, calcium, barium, and manganese has been studied . The oxidative roasting of vanadium-bearing converter slag is conducted at temperatures between 750 and 850 °C .Physical And Chemical Properties Analysis

Sodium pyrovanadate has a molecular weight of 305.84 . It is soluble in water and acid, but insoluble in alcohol and ether . It is a relatively stable compound with a long shelf life at room temperature .科学的研究の応用

Thermodynamic Properties : Sodium pyrovanadate (Na4V2O7) was synthesized and characterized to understand its thermodynamic properties at high temperatures. The study found phase transformations and calculated the enthalpy and heat capacity, which are crucial for understanding its behavior in high-temperature environments (Pei et al., 2020).

Chemical Reactions with Lead Ions : Research on the reaction of sodium pyrovanadate with lead nitrate in aqueous solution revealed insights into the hydrolysis of lead cations and vanadate ions (Berzrukov, 1990).

Powder Synthesis via Solid-State Reaction : Sodium pyrovanadate powder was synthesized using a solid-state reaction. The study involved thermodynamic software and kinetic analysis to characterize the preparation process, which is significant for industrial applications (Pei et al., 2020).

Biomedical Research : Sodium pyrovanadate's effects on enzymatic activity in diabetic rats were studied. It normalized hyperglycemia and altered enzyme profiles in liver and kidney tissues, showing potential for diabetes treatment (Saxena et al., 1992).

Growth Effects in Rats : Research on vanadium compounds, including sodium pyrovanadate, found that they significantly enhance growth in rats on a purified diet. This study highlights the biological importance of vanadium compounds in nutrition (Schwarz & Milne, 1971).

Energy Storage Applications : Sodium pyrovanadate has been studied for its potential in energy storage, particularly in the development of aqueous zinc-ion batteries. It showed promising electrochemical performance, suggesting its applicability in advanced battery technologies (Xia et al., 2018).

Safety and Hazards

Sodium pyrovanadate should be handled with care. It should avoid contact with strong oxidants and reducing agents to avoid dangerous reactions . Protective gloves and glasses should be worn to avoid contact with skin and eyes . If ingested or inhaled, medical attention should be sought immediately .

将来の方向性

Sodium pyrovanadate is a critical intermediate compound of the sodium roasting converter slag . Its properties need to be extensively studied to better understand the sodium roasting process . Future research could focus on improving the technology for vanadium extraction, without shutdown of production or radical modification of the equipment .

特性

IUPAC Name |

tetrasodium;(dioxido(oxo)vanadio)oxy-dioxido-oxovanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.7O.2V/q4*+1;;;;4*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQXWIFSIGOOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])O[V](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4V2O7, Na4O7V2 |

Source

|

| Record name | sodium pyrovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyrovanadate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)